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Compound of Interest

Compound Name: Amlodipine Dimethyl Ester

Cat. No.: B1664911

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed
therapeutic agent for the management of hypertension and angina.[1] The synthesis and
manufacturing of amlodipine besylate, the commercially available salt form, can lead to the
formation of several process-related impurities. Regulatory bodies worldwide mandate the
identification, characterization, and control of these impurities to ensure the safety and efficacy
of the final drug product. One such critical impurity is Amlodipine Dimethyl Ester, designated
as Amlodipine EP Impurity F.[2] This technical guide provides a comprehensive overview of
Amlodipine Dimethyl Ester, including its chemical identity, synthesis, detailed spectroscopic
characterization, and analytical methodologies for its control.

Chemical Identity and Physicochemical Properties

Amlodipine Dimethyl Ester is a close structural analog of amlodipine, differing by the
presence of a methyl ester group at the 5-position of the dihydropyridine ring, whereas
amlodipine possesses an ethyl ester at this position.
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Property Value Source

2-[(2-Aminoethoxy)methyl]-4-

2-chlorophenyl)-1,4-dihydro-6-
Chemical Name ( P )_/)_ _ y , [3]

methyl-3,5-pyridinedicarboxylic

Acid 3,5-dimethyl Ester

Amlodipine EP Impurity F,

Synonyms Amlodipine Related [2]
Compound F

CAS Number 140171-66-0 [3]

Molecular Formula C19H23CIN20s [3]

Molecular Weight 394.85 g/mol [3]

Synthesis of Amlodipine Dimethyl Ester

The formation of Amlodipine Dimethyl Ester as an impurity is primarily associated with the
Hantzsch pyridine synthesis, a common method for constructing the dihydropyridine ring of
amlodipine.[1] The synthesis of amlodipine itself involves the condensation of 2-
chlorobenzaldehyde, a [3-ketoester with a protected aminoethoxy side chain, and an enamine.
Transesterification or the use of methyl acetoacetate instead of ethyl acetoacetate in the
presence of a methylating agent during the synthesis can lead to the formation of the dimethyl
ester impurity.

A plausible synthetic route for Amlodipine Dimethyl Ester involves a one-pot condensation
reaction analogous to the Hantzsch synthesis of amlodipine.
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Caption: Plausible Hantzsch synthesis pathway for Amlodipine Dimethyl Ester.
Experimental Protocol: lllustrative Synthesis

The following is a generalized protocol based on the Hantzsch reaction for dihydropyridine
synthesis:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) and methyl acetoacetate (2
equivalents) in a suitable solvent such as isopropanol.

o Addition of Ammonia Source: Add a source of ammonia, such as ammonium hydroxide
(excess), to the reaction mixture.

» Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature. The product may
precipitate out of the solution. If so, filter the solid and wash with a cold solvent. If not,
concentrate the solvent under reduced pressure and purify the residue.
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 Purification: The crude product can be purified by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure
Amlodipine Dimethyl Ester.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural
confirmation of Amlodipine Dimethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Amlodipine Dimethyl Ester is not readily available in the public
domain, the expected chemical shifts can be inferred by comparing the known spectra of
amlodipine with the structural differences.[4][5]

Expected *H NMR Spectral Features:

e Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm corresponding to the protons of the
2-chlorophenyl group.

e NH Proton: A broad singlet around 5.5-6.0 ppm, characteristic of the dihydropyridine ring
nitrogen proton.

e C4-H Proton: A singlet around 5.3-5.4 ppm.

e -OCHz:- Protons: A multiplet corresponding to the methylene protons of the aminoethoxy side
chain.

e -CH2-N Protons: A multiplet for the methylene protons adjacent to the amino group.

e -OCHs Protons: Two distinct singlets for the two methyl ester groups, expected to be around
3.5-3.7 ppm.

e C6-CHs Proton: A singlet for the methyl group at the 6-position of the dihydropyridine ring,
typically around 2.3 ppm.

Expected 13C NMR Spectral Features:
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o Carbonyl Carbons: Resonances for the two ester carbonyl carbons in the range of 165-170
ppm.

» Aromatic Carbons: Signals for the carbons of the 2-chlorophenyl ring between 125-150 ppm.

o Dihydropyridine Ring Carbons: Peaks corresponding to the sp? and sp? hybridized carbons
of the dihydropyridine ring.

e -OCHs Carbons: Resonances for the two methyl ester carbons around 50-55 ppm.
» Side Chain Carbons: Signals for the methylene carbons of the aminoethoxy side chain.

e C6-CHs Carbon: A peak for the methyl carbon at the 6-position.

Infrared (IR) Spectroscopy

The IR spectrum of Amlodipine Dimethyl Ester is expected to show characteristic absorption
bands for its functional groups. The data can be extrapolated from the known IR spectrum of
amlodipine.[6][7]

Wavenumber (cm~12)

(Expected) Functional Group Vibrational Mode
3300 - 3400 N-H Stretching
3100 - 3200 N-H (amine) Stretching
2850 - 3000 C-H (aliphatic) Stretching
~1700 C=0 (ester) Stretching
~1650 C=C (dihydropyridine) Stretching
~1200 C-O (ester) Stretching
~750 C-Cl Stretching

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation
pattern of Amlodipine Dimethyl Ester.
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Expected Mass Spectral Data:

e Molecular lon Peak (M*): An ion corresponding to the molecular weight of the compound
(m/z 394.13) with a characteristic isotopic pattern for a chlorine-containing molecule.

e Major Fragment lons: The fragmentation pattern is likely to be similar to that of amlodipine,
with key fragmentations involving the loss of the aminoethoxy side chain and cleavages
within the dihydropyridine ring.[8][9]
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Caption: A simplified representation of the expected mass fragmentation of Amlodipine
Dimethyl Ester.

Analytical Methodologies

The control of Amlodipine Dimethyl Ester as an impurity in amlodipine drug substance and
product is typically achieved using high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is generally employed for the separation
and quantification of amlodipine and its related substances, including the dimethyl ester.

Typical HPLC Method Parameters:
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 pm)

A gradient or isocratic mixture of an aqueous

buffer (e.g., phosphate or acetate buffer) and an

Mobile Phase ) - o
organic modifier (e.g., acetonitrile or methanol).
[10]

Flow Rate 1.0 mL/min

Detection UV at approximately 237 nm

Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocol: HPLC Analysis

o Standard Preparation: Prepare a stock solution of Amlodipine Dimethyl Ester reference
standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by
diluting the stock solution to known concentrations.

o Sample Preparation: Accurately weigh and dissolve the amlodipine drug substance or a
crushed tablet sample in the diluent to achieve a target concentration.

o Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

¢ Quantification: Identify the Amlodipine Dimethyl Ester peak in the sample chromatogram
by comparing its retention time with that of the reference standard. Calculate the
concentration of the impurity using the peak area and the calibration curve generated from
the standard solutions.

Conclusion

Amlodipine Dimethyl Ester is a significant process-related impurity in the synthesis of
amlodipine. A thorough understanding of its chemical properties, formation pathways, and
analytical control is essential for ensuring the quality, safety, and efficacy of amlodipine-
containing pharmaceuticals. This technical guide provides a foundational resource for
researchers and professionals in drug development and quality control, summarizing the key
technical aspects of this critical impurity. The provided synthetic and analytical protocols, along
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with the expected spectroscopic data, serve as a valuable starting point for further investigation
and method development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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